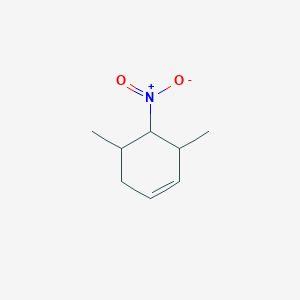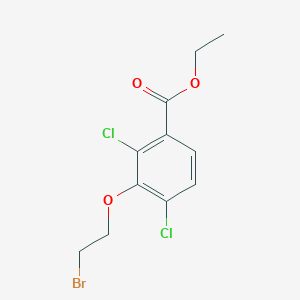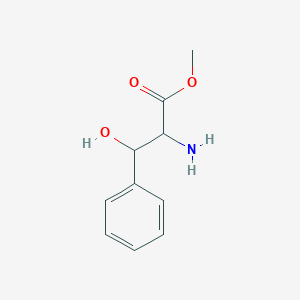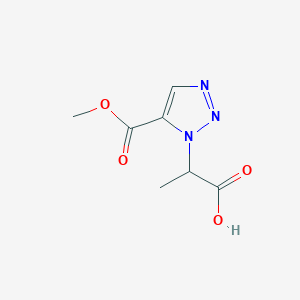
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid
概要
説明
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable target for various synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxycarbonyltriazol-1-yl)propanoic acid typically involves a copper-free Huisgen cycloaddition reaction. This reaction is a 1,3-dipolar cycloaddition between an azide and an alkyne, leading to the formation of the triazole ring. The key step in the synthesis is the cycloaddition between N-(1,3-diazido-2-(azidomethyl)propan-2-yl)-4-methylbenzenesulfonamide and dimethyl acetylenedicarboxylate . The reaction is carried out under mild conditions and provides a good yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.
化学反応の分析
Types of Reactions
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the triazole ring, while substitution reactions can introduce new functional groups to the compound.
科学的研究の応用
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its triazole ring, which is known to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(5-methoxycarbonyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate): A compound with a similar triazole structure but with additional functional groups.
Phenylboronic pinacol esters: Compounds that share some chemical properties and are used in similar applications.
Uniqueness
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid is unique due to its specific triazole ring structure and the presence of the methoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H9N3O4 |
|---|---|
分子量 |
199.16 g/mol |
IUPAC名 |
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-4(6(11)12)10-5(3-8-9-10)7(13)14-2/h3-4H,1-2H3,(H,11,12) |
InChIキー |
XQSRVVBMKOECGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C(=CN=N1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

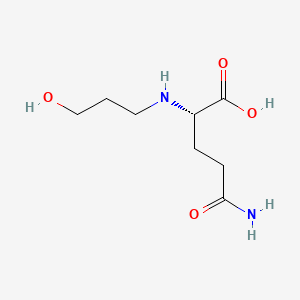
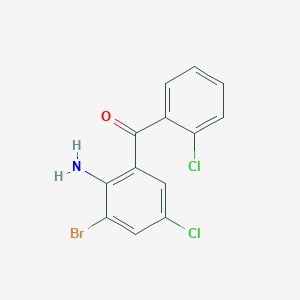
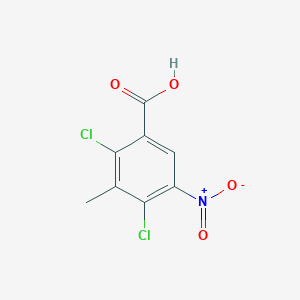
![N-{2-[(Dimethylsulfamoyl)amino]ethyl}acetamide](/img/structure/B8637911.png)
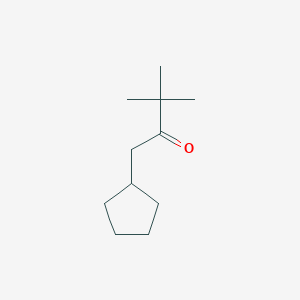
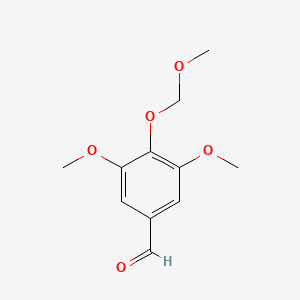
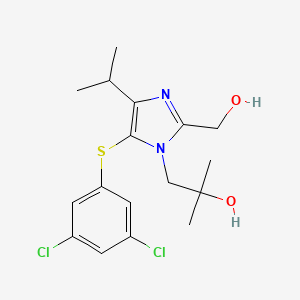
![Ethyl [4-(4-aminobutyl)phenoxy]acetate](/img/structure/B8637936.png)
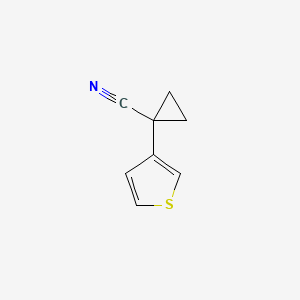
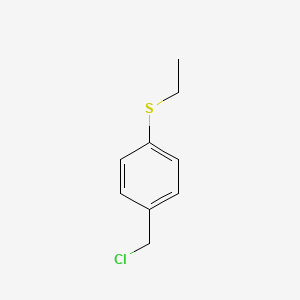
![Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-](/img/structure/B8637969.png)
